[Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a piperidine derivative characterized by an isopropyl-substituted amino group attached to the (S)-configured 1-methyl-piperidin-3-yl moiety. Its physicochemical properties, such as solubility, stability, and bioavailability, are influenced by the isopropyl group and the stereochemistry of the piperidine ring.
Properties
IUPAC Name |
2-[[(3S)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBPRVGAGWKUNP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Approaches
The (S)-configuration at the piperidine C3 position is achieved using chiral auxiliaries. For example, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester serves as a resolving agent to separate diastereomers during N-alkylation reactions. This method yields enantiomerically pure intermediates, which are subsequently deprotected to obtain the target compound.
Procedure :
Catalytic Asymmetric Hydrogenation
Catalytic hydrogenation of enamine precursors using chiral catalysts (e.g., Rhodium with DuPhos ligands) achieves high enantiomeric excess (ee >95%).
Example :
Piperidine Ring Functionalization
Reductive Amination
A common route involves reductive amination of 4-methylpiperidin-3-one with isopropylmethylamine:
Epoxidation and Ring-Opening
Epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine using m-CPBA followed by azide ring-opening achieves regioselective amino group introduction:
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Epoxidize with m-CPBA in dichloromethane.
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Treat with NaN in acetic acid/water to form 3-azidopiperidine.
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Reduce the azide to amine via Staudinger (PPh) or catalytic hydrogenation.
Acetic Acid Moiety Incorporation
Alkylation of Piperidine Nitrogen
The acetic acid group is introduced via nucleophilic substitution:
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React (S)-1-methyl-3-(isopropylamino)piperidine with ethyl bromoacetate in DMF/KCO.
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Hydrolyze the ester using NaOH in ethanol/water to yield the free acid.
Conditions :
-
Solvent: DMF or acetone
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Base: KCO or DIPEA
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Temperature: 50–80°C
Purification and Characterization
Chromatographic Methods
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Resolution | 72–90 | >99 | High enantiopurity |
| Catalytic Hydrogenation | 85–92 | 95–98 | Scalable, minimal auxiliaries |
| Reductive Amination | 65–75 | 80–90 | Simple, one-pot procedure |
Challenges and Optimization
Racemization Risks
Regioselectivity in Ring-Opening
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Azide ring-opening of epoxides produces regioisomers. Optimize solvent (acetic acid/water) and stoichiometry (3 eq. NaN) to favor the 3-azido product.
Industrial-Scale Considerations
Cost-Effective Catalysts
Green Chemistry Metrics
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Solvent Recovery: Recycle acetone and DMF via distillation (≥90% recovery).
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Atom Economy: Epoxidation/ring-opening sequence achieves 85% atom utilization.
Recent Advances (2022–2025)
Enzymatic Resolution
Scientific Research Applications
[Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds exhibit structural similarities, differing primarily in substituents on the piperidine ring or amino group:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid | Cyclopropyl group | Not specified | Not specified | Cyclopropyl replaces isopropyl; smaller, rigid ring. |
| [Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid | Ethyl group | Not specified | Not specified | Ethyl replaces isopropyl; reduced steric bulk. |
| [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | Benzyl, cyclopropyl | C17H24N2O2 | 288.39 | Benzyl and cyclopropyl substituents; aromatic addition. |
| [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | Acetyl, cyclopropyl | C12H20N2O3 | 240.30 | Acetyl group introduces hydrolytic liability. |
| (4-Fluorophenyl)(isopropyl)aminoacetic acid | 4-Fluorophenyl, oxo | C11H13FNO3 | Not specified | Fluorophenyl and oxo groups; enhanced electronegativity. |
Key Observations:
- Solubility: The ethyl-substituted compound may exhibit higher aqueous solubility due to reduced hydrophobicity.
- Aromatic Interactions: The benzyl group in adds aromaticity, which could enhance π-π stacking interactions in receptor binding.
- Stability: The acetyl group in may render the compound prone to hydrolysis, reducing stability in aqueous environments.
Thermodynamic and Phase Behavior
- Vapor-Liquid Equilibrium (VLE): The NRTL model accurately predicted VLE for isopropyl acetate systems, with deviations (ΔT < 0.5°C, Δy1 < 0.015) . Similar models could extrapolate boiling points and azeotropic behavior for the target compound.
- Reactive Azeotropes: Quaternary systems involving acetic acid, isopropanol, and isopropyl acetate demonstrated that substituents affect reactive distillation behavior . For example, introducing fluorine (as in ) could shift azeotropic points due to altered polarity.
Biological Activity
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid, also known by its CAS number 1032684-85-7, is a complex organic compound characterized by a unique structure that includes an isopropyl group, a piperidine ring, and an amino-acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid is . Its structural features include:
| Feature | Description |
|---|---|
| Isopropyl Group | Provides hydrophobic interactions |
| Piperidine Ring | Imparts psychoactive properties |
| Amino-Acetic Acid | Essential for biological activity |
The presence of a chiral center at the piperidine nitrogen suggests that the compound may exhibit stereoselective interactions with biological targets, which can influence its pharmacological profile.
The biological activity of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid is primarily attributed to its interaction with various receptors and enzymes. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction may lead to potential therapeutic effects in treating neurological disorders.
Interaction Studies
Preliminary studies have indicated that Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid may bind to specific receptors associated with neurotransmission. The compound's binding affinity and specificity can be assessed through various biochemical assays, including:
- Receptor Binding Assays: To evaluate the affinity for neurotransmitter receptors.
- ATPase Activity Assays: To determine interactions with P-glycoprotein (P-gp), which plays a crucial role in drug transport across cell membranes .
Biological Activity
Recent research highlights the compound's potential applications in various fields:
Neuropharmacology
Compounds similar to Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid have been studied for their effects on neurotransmitter systems. The piperidine structure is often linked with psychoactive properties, making this compound a candidate for further investigation in treating conditions like depression and anxiety disorders .
Cancer Therapy
Research has explored the anticancer potential of piperidine derivatives. For instance, studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structural complexity of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid may enhance its efficacy compared to simpler analogs .
Case Studies
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P-Glycoprotein Interaction:
A study demonstrated that compounds structurally related to Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid could stimulate ATPase activity in P-gp, indicating their potential as substrates or inhibitors of this efflux transporter . -
Neuroactive Properties:
In vitro assays have shown that similar piperidine derivatives exhibit significant modulation of serotonin receptor activity, suggesting that Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid may also influence serotonergic pathways .
Q & A
Basic Questions
Q. What analytical techniques are recommended to confirm the purity and structural integrity of [Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. A single peak with ≥95% area under the curve indicates high purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 214.3 g/mol for related piperidine derivatives) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) verify structural assignments. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the acetic acid carbonyl (δ ~170 ppm in ¹³C NMR) .
Q. How can the stereochemical configuration at the (S)-1-methyl-piperidin-3-yl moiety be experimentally validated?
- Methodological Answer :
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with a hexane/isopropanol mobile phase. Compare retention times to enantiomerically pure standards .
- Optical Rotation : Measure specific rotation ([α]D) using a polarimeter. Compare to literature values for (S)-configured piperidine derivatives (e.g., positive or negative rotation based on substituents) .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Methodological Answer :
- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) is preferred for stock solutions (e.g., 10–50 mM). Ensure DMSO concentration in assays ≤1% to avoid cytotoxicity .
- Aqueous Buffers : For in vitro studies, dilute stock solutions in phosphate-buffered saline (PBS, pH 7.4) or cell culture media. Monitor solubility via dynamic light scattering (DLS) if precipitation occurs .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic yield and purity be minimized for reproducible bioassays?
- Methodological Answer :
- Quality Control (QC) Enhancements :
- Peptide Content Analysis : Quantify active compound vs. salts/impurities via elemental analysis or amino acid hydrolysis (if applicable) .
- Residual Solvent Testing : Use gas chromatography (GC) to ensure removal of solvents like dichloromethane or ethyl acetate (<0.1% per ICH guidelines) .
- Process Optimization : Employ Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry) for consistent yields .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR integration vs. MS molecular ion)?
- Methodological Answer :
- Cross-Validation :
- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to confirm connectivity .
- High-Resolution MS (HRMS) : Resolve isotopic patterns to distinguish between isobaric impurities and adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) .
- Synthesis of Derivatives : Prepare a methyl ester or amide derivative to simplify spectral interpretation .
Q. How can the isopropylamino group be selectively introduced onto the piperidine ring without racemization?
- Methodological Answer :
- Protecting Group Strategy :
Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Perform nucleophilic substitution with isopropylamine under mild conditions (e.g., 40–60°C in acetonitrile).
Deprotect with trifluoroacetic acid (TFA) to regenerate the free amine .
Notes
- Methodological Rigor : Answers emphasize reproducible protocols over theoretical definitions.
- Advanced Topics : Focus on resolving research-specific challenges (e.g., stereochemistry, batch consistency).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
